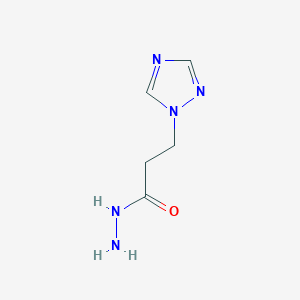![molecular formula C8H6N2O B1367761 Pyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 73957-66-1](/img/structure/B1367761.png)
Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It is a solid substance .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyridine-3-carbaldehyde is represented by the linear formula C8H6N2O .Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst involves a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 146.15 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Pyrazolo[1,5-a]pyridine-3-carbaldehyde plays a significant role in the synthesis of various heterocyclic compounds. For example, a study by Jachak et al. (2007) demonstrated the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4′3′:5,6]pyrido-[2,3-d]pyrimidines using Friedlander condensation of 5-amino-pyrazole-4-carbaldehyde with active methylene compounds in a basic medium (Jachak et al., 2007). Similarly, Jachak et al. (2011) described the synthesis of novel pyrazolo[3,4-h][1,6]naphthyridine derivatives through Friedlander condensation of 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with active methylene ketones (Jachak et al., 2011).
Antibacterial Activity
Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial activity against Gram-negative and Gram-positive bacteria. The study found that pyrazolopyridines with a carboxamide group at the 5-position showed moderate to good activity against various bacterial strains (Panda et al., 2011).
Photophysical Properties
Patil et al. (2010) studied the photophysical properties of heterocyclic orthoaminoaldehydes, including a derivative of pyrazolo[3,4-b]pyridine-5-carbaldehyde. This research indicated that the absorption and emission of these compounds depend on the substituents present, suggesting potential applications in fluorescence and photophysics (Patil et al., 2010).
Crystal Structure Analysis
Quiroga et al. (2012) conducted a study on the crystal structure of pyrazolo[3,4-b]pyridine derivatives. Their research highlighted the diverse hydrogen-bonded assemblies in these compounds, demonstrating their potential in crystallography and material science (Quiroga et al., 2012).
Anti-inflammatory Applications
Bharate et al. (2008) synthesized a series of pyrazolo[3,4-b]pyridines and evaluated them for their anti-inflammatory activity against TNF-alpha and IL-6. The compounds exhibited promising activity, particularly against IL-6, indicating their potential in developing anti-inflammatory therapeutics (Bharate et al., 2008).
Synthesis of Biologically Active Compounds
El-Naggar et al. (2020) used pyrazole-4-carbaldehyde as a starting material for synthesizing a series of compounds that inhibit 5α-reductase and aromatase, indicating potential applications in the field of enzyme inhibition and drug development (El-Naggar et al., 2020).
Safety And Hazards
Zukünftige Richtungen
A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJMYBSEFSJJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556546 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
CAS RN |
73957-66-1 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)



![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1367724.png)


![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)

